4-Pyrimidinethiol

Description

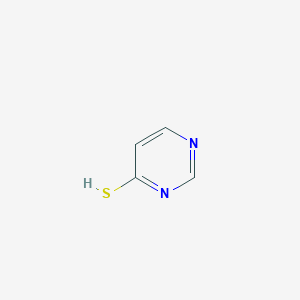

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAXHFMCFLLMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903817 | |

| Record name | NoName_4575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-86-8 | |

| Record name | 4-Pyrimidinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyrimidinethiol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of 4-Pyrimidinethiol in Modern Chemistry and Drug Discovery

This compound, a heterocyclic organic compound, stands as a critical building block in the synthesis of a diverse array of biologically active molecules. Its pyrimidine core is a fundamental component of nucleobases, rendering its derivatives of profound interest in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, structural nuances, synthesis, reactivity, and its burgeoning applications, particularly in the realm of drug development. Understanding the intricate characteristics of this molecule is paramount for researchers aiming to harness its potential in creating novel therapeutics and advanced materials. The pyrimidine scaffold is a cornerstone in many approved drugs, and the introduction of a thiol group at the 4-position offers a versatile handle for a myriad of chemical transformations.[1]

I. Chemical Structure and Physicochemical Properties

This compound is a molecule characterized by a pyrimidine ring substituted with a thiol group at the fourth position. Its chemical identity is intrinsically linked to its tautomeric nature, a phenomenon of paramount importance to its reactivity and biological function.

Tautomerism: A Tale of Two Forms

This compound exists in a dynamic equilibrium between two tautomeric forms: the thiol form (4-mercaptopyrimidine) and the thione form (pyrimidine-4(3H)-thione). This equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the thione form is generally favored.[2] This tautomerism is a critical consideration in its chemical reactions and biological interactions, as each form presents distinct reactive sites.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

Precise experimental data for the parent this compound is not extensively documented in readily available literature. However, data for closely related compounds and predicted values provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂S | ChemScene[3] |

| Molecular Weight | 112.15 g/mol | ChemScene[3] |

| Predicted Boiling Point | 211.6 ± 13.0 °C | ChemicalBook[4] |

| Predicted Density | 1.267 ± 0.06 g/cm³ | ChemicalBook[4] |

| Predicted pKa | 0.60 ± 0.48 | ChemicalBook[4] |

| CAS Number | 133039-82-4 (thiol), 1450-86-8 (thione) | ChemicalBook[4], ChemScene[3] |

II. Synthesis of this compound

The synthesis of pyrimidine-thiones can be achieved through several routes, with the Biginelli reaction and its variations being a prominent and versatile method.[2][5][6][7] This one-pot multicomponent reaction offers an efficient pathway to substituted dihydropyrimidinones and their thione analogs.

General Synthetic Approach: The Biginelli Reaction

The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2] For the synthesis of this compound derivatives, thiourea is the key reactant.

Caption: Generalized workflow for the Biginelli synthesis of this compound derivatives.

Exemplary Laboratory Protocol: Synthesis of a 4-Aryl-3,4-dihydropyrimidine-2(1H)-thione

This protocol is adapted from established methodologies for the Biginelli reaction.[5][6]

Materials:

-

Aromatic aldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Thiourea (15 mmol)

-

Ethanol (25 mL)

-

Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, ethyl acetoacetate, thiourea, and ethanol.

-

Add the concentrated hydrochloric acid dropwise with stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione derivative.

III. Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is dictated by the presence of the pyrimidine ring and the versatile thiol/thione group.

Key Reactions

-

Alkylation: The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form 4-(alkylthio)pyrimidines. This is a common strategy to introduce diverse functionalities.

-

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

-

Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group can act as ligands, forming coordination complexes with various metal ions. This property is exploited in the development of metal-organic frameworks (MOFs) with potential applications in catalysis and materials science.[8]

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum of the pyrimidine ring would typically show signals in the aromatic region (δ 7.0-9.0 ppm). The position of the N-H proton in the thione tautomer would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would show characteristic signals for the pyrimidine ring carbons. The C=S carbon of the thione form would appear at a downfield chemical shift, typically in the range of δ 175-185 ppm.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic bands for the C=N and C=C stretching vibrations of the pyrimidine ring. A strong absorption band corresponding to the C=S stretching vibration is also expected, typically in the range of 1100-1200 cm⁻¹. The N-H stretching vibration of the thione form would appear as a broad band in the region of 3100-3400 cm⁻¹.

-

UV-Vis Spectroscopy: Pyrimidine derivatives typically exhibit strong UV absorption due to π-π* transitions. The position of the absorption maximum is sensitive to substitution and solvent polarity. For pyrimidine-thiones, a characteristic n-π* transition of the C=S group is also observed at longer wavelengths.[9]

IV. Applications in Drug Development and Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have emerged as promising candidates in various therapeutic areas.[1]

Anticancer Agents

Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer progression. The ability to functionalize the thiol group allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Antimicrobial Agents

Derivatives of pyrimidinethiol have shown promising antibacterial and antifungal activities.[10] The thiol group can be crucial for their mechanism of action, potentially by interacting with essential enzymes in microorganisms.

Research Chemical

This compound and its derivatives serve as versatile intermediates in organic synthesis for the construction of more complex heterocyclic systems. They are also used as ligands in coordination chemistry and as building blocks for functional materials.

V. Conclusion

This compound is a molecule of significant interest due to its rich chemistry and diverse biological activities. Its tautomeric nature is a key feature that governs its reactivity and interactions. While a wealth of information exists for its derivatives, further experimental characterization of the parent compound will undoubtedly pave the way for new discoveries and applications in drug development and materials science. The synthetic versatility of the pyrimidine-thione core, particularly through multicomponent reactions like the Biginelli synthesis, ensures its continued importance in the pursuit of novel and effective chemical entities.

VI. References

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL not available)

-

Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Taylor & Francis Online. --INVALID-LINK--

-

Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. --INVALID-LINK--

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. --INVALID-LINK--

-

Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. National Institutes of Health. --INVALID-LINK--

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. International Journal of ChemTech Research. --INVALID-LINK--

-

Steady UV-VIS spectra of A, 4PyT and B, 2PyT in THF (1.0 cm optical path). ResearchGate. --INVALID-LINK--

-

Biginelli reaction. Wikipedia. --INVALID-LINK--

-

4-Hydroxy-2(1H)-pyrimidinethione - Optional[13C NMR] - Chemical Shifts. SpectraBase. --INVALID-LINK--

-

Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. RSC Publishing. --INVALID-LINK--

-

Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine:. PrepChem.com. --INVALID-LINK--

-

4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664. PubChem. --INVALID-LINK--

-

Biginelli Reaction. Organic Chemistry Portal. --INVALID-LINK--

-

4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265. PubChem. --INVALID-LINK--

-

4-AMINO-2-MERCAPTOPYRIMIDINE synthesis. ChemicalBook. --INVALID-LINK--

-

4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | C6H9ClN2S | CID 2729245. PubChem. --INVALID-LINK--

-

Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI. --INVALID-LINK--

-

1450-86-8 | Pyrimidine-4(3H)-thione. ChemScene. --INVALID-LINK--

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Amazon AWS. --INVALID-LINK--

-

Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Science Publishing. --INVALID-LINK--

-

FT-IR spectra of a) P1, b) P2, c) P3, and d) for P4.. ResearchGate. --INVALID-LINK--

-

13 C-NMR spectra of a) P1, b) P2, c) P3 and d) P4.. ResearchGate. --INVALID-LINK--

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (URL not available)

-

3-METHYLPYRIMIDINE-4-THIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. --INVALID-LINK--

-

UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. PubMed. --INVALID-LINK--

-

Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. --INVALID-LINK--

-

13 C NMR spectra of synthesized model compound 4f.. ResearchGate. --INVALID-LINK--

-

4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | C4H7N3O2S. PubChem. --INVALID-LINK--

-

Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes. PubMed. --INVALID-LINK--

-

Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

-

6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione. Sigma-Aldrich. --INVALID-LINK--

-

Pyrimidine | C4H4N2 | CID 9260. PubChem. --INVALID-LINK--

-

Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (URL not available)

-

Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.. ResearchGate. --INVALID-LINK--

-

Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. (URL not available)

-

IR spectra of compounds 3b and 4b. ResearchGate. --INVALID-LINK--

-

Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook. --INVALID-LINK--

-

2-Mercaptopyrimidine | C4H4N2S | CID 1550489. PubChem. --INVALID-LINK--

-

4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202. PubChem. --INVALID-LINK--

-

UV–Vis absorption spectra of the prepared compounds: a = 1a, 3a, 6a;.... ResearchGate. --INVALID-LINK--

-

The simulated UV/Vis absorption spectra for the thiol, thione and.... ResearchGate. --INVALID-LINK--

-

133039-82-4(this compound (9CI)) Product Description. ChemicalBook. --INVALID-LINK--

-

4-Aminopyrimidine | C4H5N3 | CID 68958. PubChem. --INVALID-LINK--

-

Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. PubMed. --INVALID-LINK--

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. --INVALID-LINK--

-

Thiopyrimidine-F | C22H17FN2OS | CID 5473171. PubChem. --INVALID-LINK--

References

- 1. 4-AMINO-2-MERCAPTOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. 133039-82-4 CAS MSDS (this compound (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Pyrimidinethiol: From Chemical Identity to Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyrimidinethiols in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases that form the very foundation of our genetic code. The introduction of a thiol group to this privileged heterocycle gives rise to pyrimidinethiols, a class of compounds with a rich and diverse chemical personality. Among these, 4-pyrimidinethiol, and its tautomeric form, pyrimidine-4(3H)-thione, represent a versatile building block in the synthesis of novel therapeutic agents. The unique electronic properties and reactive nature of the thio-functionalized pyrimidine ring make it a valuable synthon for the development of drugs targeting a wide array of diseases.[1] This in-depth guide provides a comprehensive overview of this compound, from its fundamental chemical identity and the critical concept of thione-thiol tautomerism to its synthesis, reactivity, and applications in modern drug discovery.

Part 1: Core Chemical Identity

CAS Number and Synonyms: Unraveling the Tautomeric Nature

A crucial aspect to grasp when discussing this compound is its existence in a tautomeric equilibrium with its more stable thione form, pyrimidine-4(3H)-thione. This dynamic equilibrium involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom at position 4.

| Identifier | Value |

| CAS Number | 1450-86-8[2] |

| Chemical Name | Pyrimidine-4(3H)-thione[2] |

| Synonyms | This compound, 4(1H)-Pyrimidinethione, 4-Mercaptopyrimidine[2] |

| Molecular Formula | C₄H₄N₂S[2] |

| Molecular Weight | 112.15 g/mol [2] |

Due to the predominance of the thione tautomer under most conditions, the Chemical Abstracts Service (CAS) has assigned the number 1450-86-8 to pyrimidine-4(3H)-thione, with this compound being listed as a synonym. For the purpose of this guide, both names will be used interchangeably, with the understanding that the thione form is generally the more stable and prevalent isomer.

Thione-Thiol Tautomerism: A Fundamental Equilibrium

The position of the thione-thiol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring. In polar solvents, the thione form is significantly favored, while the thiol form may be more prevalent in nonpolar environments.[3] This tautomerism is not merely a structural curiosity; it profoundly impacts the molecule's reactivity, hydrogen bonding capabilities, and, consequently, its interactions with biological targets.

Caption: Generalized workflow of the Biginelli reaction for pyrimidine-thione synthesis.

Experimental Protocol: Synthesis of a Dihydropyrimidine-2(1H)-thione via the Biginelli Reaction [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and thiourea (1.5 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality: The use of an acid catalyst is crucial for the initial condensation between the aldehyde and thiourea to form the reactive N-acyliminium ion intermediate, which then undergoes a cascade of reactions to form the stable dihydropyrimidine ring. [5][6]The excess of thiourea helps to drive the reaction to completion.

2.1.2 Condensation of β-Ketoesters with Thiourea

A more direct approach involves the base- or acid-mediated condensation of a β-ketoester with thiourea. This method is particularly useful for the synthesis of 4-hydroxypyrimidine-2-thiones, which can be further modified.

Plausible Reaction Mechanism:

Caption: Simplified mechanism for the condensation of a β-ketoester and thiourea.

Chemical Reactivity: A Hub for Molecular Diversification

The pyrimidine-4(3H)-thione scaffold possesses several reactive sites that can be exploited for further chemical modifications, making it a valuable intermediate in organic synthesis.

-

S-Alkylation: The sulfur atom is a soft nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides, to form 4-(alkylthio)pyrimidines. This transformation is significant as it converts the thione into a good leaving group for subsequent nucleophilic aromatic substitution reactions.

-

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient, particularly at the 2, 4, and 6 positions. [7]After converting the thione to a better leaving group (e.g., by S-alkylation), the C4 position becomes susceptible to nucleophilic attack by amines, alkoxides, and other nucleophiles. This is a common strategy for introducing diverse functionalities at this position.

-

Reactions at the Nitrogen Atoms: The ring nitrogen atoms can undergo alkylation and other reactions, further expanding the chemical space accessible from this scaffold.

Part 3: Applications in Drug Discovery and Development

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, and the introduction of a thione functional group often imparts unique biological activities. [1]Pyrimidine-4(3H)-thione derivatives have been investigated for a wide range of therapeutic applications.

Anticancer Agents

Many pyrimidine derivatives are potent anticancer agents, often acting as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases. [8][9]The this compound moiety can serve as a crucial pharmacophore for binding to the active site of these enzymes. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones, which can be synthesized from pyrimidine-thione precursors, have shown promise as selective inhibitors of cancer cell growth. [9]

Antithyroid Drugs

Thiouracil derivatives, such as propylthiouracil (PTU), are used in the treatment of hyperthyroidism. These drugs act by inhibiting the enzyme thyroperoxidase, which is essential for the synthesis of thyroid hormones. The thiourea substructure within the pyrimidine-thione ring is critical for this inhibitory activity. [10]Research in this area focuses on designing novel thiouracil derivatives with improved efficacy and safety profiles.

Metabolic Labeling of RNA

4-Thiouracil is a valuable tool in molecular biology for the metabolic labeling of newly transcribed RNA. [11][12][13]Cells can incorporate 4-thiouracil into their RNA, and the resulting thio-modified RNA can be specifically isolated and analyzed. This technique allows researchers to study RNA synthesis, turnover, and localization with high temporal resolution.

Caption: Workflow for metabolic labeling of RNA using 4-thiouracil.

Part 4: Conclusion and Future Perspectives

This compound, existing predominantly as its pyrimidine-4(3H)-thione tautomer, is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its rich reactivity, coupled with the biological importance of the pyrimidine scaffold, makes it a valuable building block for the discovery of new therapeutic agents. The continued exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of its derivatives will undoubtedly lead to the development of new and improved drugs for a variety of diseases. The dual role of 4-thiouracil as both a therapeutic agent and a tool for fundamental biological research underscores the versatility and enduring importance of this fascinating heterocyclic compound.

References

-

Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

Biginelli reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

Biginelli reaction - Name-Reaction.com. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). Retrieved January 4, 2026, from [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). Retrieved January 4, 2026, from [Link]

-

Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and Investigation of New Different Pyrimidine-Thiones - Longdom. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-mercaptopyrimidine - Organic Syntheses. (n.d.). Retrieved January 4, 2026, from [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (n.d.). Retrieved January 4, 2026, from [Link]

-

Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. (n.d.). Retrieved January 4, 2026, from [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU). (n.d.). Retrieved January 4, 2026, from [Link]

-

RNA analysis by biosynthetic tagging using 4-thiouracil and uracil phosphoribosyltransferase - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of pyrimidin-4-(3H)-ones | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pyrimidine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. Non-radioactive In Vivo Labeling of RNA with 4-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. name-reaction.com [name-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RNA analysis by biosynthetic tagging using 4-thiouracil and uracil phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-Pyrimidinethiol in different solvents

An In-depth Technical Guide to the Solubility of 4-Pyrimidinethiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as pyrimidine-4-thiol), a crucial heterocyclic compound in synthetic chemistry and drug development. By integrating theoretical principles with practical experimental insights, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We will explore the physicochemical properties of this compound, predict its behavior in various solvent systems, present methodologies for solubility determination, and discuss the key factors influencing its dissolution.

Introduction: The Significance of Solubility in a Molecular Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for reaction design, purification, formulation, and bioavailability. The principle of "similia similibus solvuntur" or "like dissolves like" is our starting point. This guide will dissect the molecular structure of this compound to predict and explain its solubility profile across a spectrum of common laboratory solvents.

The this compound molecule contains a polar pyrimidine ring with two nitrogen atoms and a thiol (-SH) group, which can act as a hydrogen bond donor. This structure imparts a polar character to the molecule, suggesting a predisposition for solubility in polar solvents. However, the aromatic ring also contributes a degree of non-polar character, creating a nuanced solubility profile that this guide will explore in detail.

Physicochemical Properties of this compound: The Blueprint for Solubility

A molecule's intrinsic properties are the primary determinants of its solubility. The interplay of these characteristics dictates the strength of solute-solute versus solute-solvent interactions.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₄H₄N₂S | Indicates the elemental composition. |

| Molecular Weight | 112.16 g/mol [1] | A relatively low molecular weight generally favors solubility. |

| Structure | A pyrimidine ring substituted with a thiol group at the 4-position. | The presence of nitrogen heteroatoms and a thiol group allows for hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents. |

| pKa | The thiol group (-SH) is weakly acidic, while the ring nitrogens are weakly basic. | The ionization state is pH-dependent. In alkaline aqueous solutions, the acidic thiol can deprotonate to form a more soluble thiolate anion. In acidic solutions, the basic nitrogen atoms can be protonated.[2][3] |

| Appearance | Colorless to light yellow crystalline solid.[3] | As a solid, the energy required to overcome the crystal lattice forces (lattice energy) must be compensated by the energy of solvation for dissolution to occur. |

Theoretical Solubility Profile: Predicting Behavior Across Solvent Classes

Based on the physicochemical properties, we can establish a theoretical framework for the solubility of this compound.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with both the nitrogen atoms and the thiol group of this compound.[2][3] Aqueous solubility is expected to be significantly influenced by pH.[2][3]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): High solubility is predicted in solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). These solvents have strong dipole moments and can effectively solvate the polar this compound molecule through dipole-dipole interactions. Studies on similar pyrimidine derivatives have shown the highest solubility in DMF.[4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Poor solubility is expected. The significant polarity of this compound makes it incompatible with nonpolar solvents where only weak van der Waals forces are the primary mode of interaction. Research on other pyrimidine derivatives confirms very low solubility in solvents like carbon tetrachloride (CCl₄).[4][5]

Experimental Determination of Solubility: A Validated Protocol

To move from theory to practice, quantitative measurement is essential. The gravimetric method is a robust and widely used technique for determining the equilibrium solubility of a compound.[4][6]

Protocol: Equilibrium Solubility Determination by the Gravimetric Method

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 298.15 K) using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 6 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight corresponds to the mass of this compound dissolved in the aliquot.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Workflow for Solubility Determination

Caption: Gravimetric method for determining equilibrium solubility.

Quantitative Data and Trend Analysis

A study by Bhesaniya and Baluja (2014) investigated the solubility of several newly synthesized pyrimidine derivatives in methanol, DMF, and CCl₄ at temperatures from 298.15 K to 328.15 K.[4][5] Their findings consistently showed that:

This empirical data strongly supports our theoretical predictions. The high solubility in DMF is due to strong dipole-dipole interactions. Methanol, a polar protic solvent, is also effective but less so than DMF for these particular derivatives. The negligible solubility in nonpolar CCl₄ highlights the importance of polar interactions for solvating the pyrimidine core.

| Solvent | Dielectric Constant | Dipole Moment (D) | General Solubility Trend for Pyrimidine Derivatives |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | High |

| Methanol | 32.6 | 1.70 | Moderate |

| Water | 80.1 | 1.85 | Moderate (pH-dependent) |

| Tetrahydrofuran (THF) | 7.6 | 1.75 | Moderate |

| Ethyl Acetate | 6.0 | 1.78 | Low to Moderate |

| Chloroform | 4.8 | 1.04 | Low |

| Carbon Tetrachloride (CCl₄) | 2.2 | 0 | Very Low / Insoluble |

Data compiled from studies on various pyrimidine derivatives.[4][6][7]

Visualizing Molecular Interactions

The solubility of this compound is fundamentally a story of intermolecular forces. The following diagram illustrates the key interactions between this compound and representative polar solvents.

Caption: Intermolecular forces between this compound and solvents.

Conclusion: A Practical Summary for the Bench Scientist

The solubility of this compound is governed by its polar nature, stemming from the pyrimidine ring and the thiol functional group.

-

For high solubility , utilize polar aprotic solvents such as DMF or DMSO .

-

For moderate solubility , polar protic solvents like methanol and ethanol are effective choices.

-

Aqueous solubility is moderate and can be significantly increased under alkaline conditions (high pH) due to the formation of the more soluble thiolate salt.

-

Avoid nonpolar solvents like hexane, toluene, and CCl₄, in which this compound is largely insoluble .

-

Remember that solubility is temperature-dependent , generally increasing as the temperature rises.[6]

This guide provides a robust framework for making informed decisions about solvent selection for reactions, purifications, and formulations involving this compound. By understanding the interplay between molecular structure and solvent properties, researchers can optimize their experimental conditions, leading to improved yields, higher purity, and more effective outcomes.

References

- Solubility of Things. (n.d.). Pyrimidine.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Solubility of Things. (n.d.). 4-Pyridinethiol.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry.

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- University of Toronto. (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). 2-Mercaptopyrimidine.

Sources

- 1. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Pyrimidinethiol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the pyrimidine scaffold stands as a cornerstone of numerous therapeutic agents due to its versatile biological activity.[1][2][3][4] 4-Pyrimidinethiol, with its reactive thiol group, presents both unique opportunities for molecular design and significant challenges in terms of chemical stability. The thermal stability of such a molecule is not merely an academic curiosity; it is a critical parameter that dictates its viability as a drug candidate. From synthesis and purification to formulation and long-term storage, understanding the thermal degradation pathways of this compound is paramount to ensuring the safety, efficacy, and shelf-life of any potential therapeutic. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties and Inherent Stability Considerations

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a thiol group at the 4-position. The inherent reactivity of the thiol group, coupled with the electron-deficient nature of the pyrimidine ring, predisposes the molecule to a variety of degradation pathways.

Key Structural Features Influencing Stability:

-

Thiol Group: The C-S bond is generally weaker than a C-O or C-N bond, making it a potential initiation site for thermal decomposition. The thiol group is also susceptible to oxidation, which can be accelerated at elevated temperatures.

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can influence the electron density distribution and bond strengths within the molecule, impacting its overall thermal resilience. The ring itself can undergo cleavage under significant thermal stress.[5]

-

Tautomerism: this compound can exist in tautomeric forms (thiol and thione). The equilibrium between these forms can be temperature-dependent and may influence the degradation mechanism.

Postulated Thermal Degradation Pathways of this compound

While specific experimental data on the thermal degradation of this compound is not extensively documented, we can postulate several likely degradation pathways based on the known chemistry of pyrimidines and thiols. These pathways are likely to involve a combination of radical and molecular elimination reactions.

Pathway A: C-S Bond Homolysis (Radical Mechanism)

At elevated temperatures, the initial and most probable degradation step is the homolytic cleavage of the C-S bond, generating a pyrimidinyl radical and a sulfhydryl radical. This initiation step can trigger a cascade of subsequent radical reactions, leading to a complex mixture of degradation products.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

synthesis routes for 4-Pyrimidinethiol derivatives

An In-depth Technical Guide to the Synthesis of 4-Pyrimidinethiol Derivatives

Foreword

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules. Among its many functionalized forms, this compound derivatives stand out for their utility as versatile synthetic intermediates. The thiol group at the C4 position serves as a reactive handle for nucleophilic substitution, cross-coupling reactions, and oxidation, enabling the construction of complex molecular architectures. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic routes to this compound derivatives, grounded in mechanistic understanding and practical, field-proven protocols. We will explore three primary strategies: building the ring via cyclocondensation, functionalizing a pre-formed ring via nucleophilic aromatic substitution, and direct conversion of pyrimidinones via thionation.

Chapter 1: Synthesis via Cyclocondensation Reactions

The most fundamental approach to pyrimidine synthesis involves constructing the heterocyclic ring from acyclic precursors. This "bottom-up" strategy is highly versatile, allowing for the introduction of various substituents at the outset. The classical Pinner synthesis and the related Biginelli multicomponent reaction are pillars of this methodology.

The Pinner-Type Synthesis: Condensation of β-Dicarbonyls with Thiourea

The Pinner synthesis is a cornerstone of pyrimidine chemistry, involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an N-C-N synthon, such as thiourea.[1] The choice of the 1,3-dicarbonyl component (e.g., β-ketoesters, β-diketones, or malonates) dictates the substitution pattern of the final product.

Causality Behind Experimental Choices: The reaction proceeds via a series of condensation and cyclization steps. When using a β-ketoester like ethyl acetoacetate with thiourea, the reaction is typically performed in the presence of a base such as sodium ethoxide. The base serves a dual purpose: it deprotonates the active methylene group of the ketoester, facilitating the initial condensation with the carbonyl, and it also deprotonates the thiourea to enhance its nucleophilicity. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring.

Workflow: Pinner-Type Pyrimidine Synthesis

Caption: Pinner-type synthesis of a pyrimidinethione.

Experimental Protocol 1: Synthesis of 2-Thio-6-methyluracil (A 4-Hydroxy-2-mercaptopyrimidine)

This protocol is a classic example of the condensation method to form the pyrimidine ring.[2]

-

Reagent Preparation: In a 2-liter flask, combine thiourea (76 g, 1 mole), ethyl acetoacetate (130 g, 1 mole), and sodium methoxide (120 g) in 900 mL of methanol.

-

Reaction: Gently heat the mixture on a steam bath, allowing the methanol to evaporate in a fume hood over approximately 8 hours. This slow evaporation drives the reaction to completion.

-

Workup: Dissolve the solid residue in 1 liter of hot water. Treat the solution with activated carbon to remove colored impurities and filter while hot.

-

Precipitation: Carefully acidify the hot filtrate with 120 mL of glacial acetic acid. The product will precipitate rapidly.

-

Isolation: Collect the solid product on a Büchner funnel, wash with approximately 200 mL of cold water, and dry in an oven at 70°C.

-

Yield: This procedure typically yields 98–119 g (69–84%) of 2-thio-6-methyluracil.[2]

The Biginelli Reaction

A powerful variation of this theme is the Biginelli reaction, a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[3][4] This reaction combines an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis. The resulting dihydropyrimidinethiones can often be oxidized to the corresponding aromatic 4-pyrimidinethiols if desired.

Data Presentation: Biginelli Synthesis of Dihydropyrimidinethiones

The following table summarizes the results of a one-pot synthesis using various aldehydes, ethyl acetoacetate, and thiourea, demonstrating the versatility of the Biginelli reaction.[4]

| Entry | Aldehyde | Catalyst | Time (hrs) | Yield (%) |

| 1 | Benzaldehyde | HCl | 3 | 90 |

| 2 | 4-Chlorobenzaldehyde | HCl | 3 | 94 |

| 3 | 4-Methoxybenzaldehyde | HCl | 4 | 88 |

| 4 | 4-Nitrobenzaldehyde | HCl | 2.5 | 96 |

Chapter 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

For syntheses starting with a pre-formed pyrimidine ring, nucleophilic aromatic substitution (SNAr) is the most direct and widely employed strategy. This "top-down" approach involves displacing a leaving group, typically a halogen at the C4 position, with a sulfur nucleophile.

Preparation of 4-Chloropyrimidine Precursors

The necessary precursors for this route are 4-halopyrimidines, most commonly 4-chloropyrimidines. These are readily synthesized from their corresponding pyrimidin-4-one analogs by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6][7]

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The mechanism involves the initial phosphorylation of the pyrimidinone's carbonyl oxygen, converting the hydroxyl group into an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloropyrimidine. The reaction is often run neat or in the presence of a high-boiling solvent.

Nucleophilic Displacement with Sulfur Reagents

Once the 4-chloropyrimidine is obtained, the key transformation is the SNAr reaction. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The attack preferentially occurs at the C4 and C6 positions over the C2 position. This regioselectivity is a result of the superior stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto one of the ring nitrogens.[8]

Common sulfur nucleophiles include sodium hydrosulfide (NaSH) for direct conversion to the thiol, or thiourea followed by hydrolysis.[9] The thiourea route is often favored for its operational simplicity and the crystalline nature of the intermediate isothiouronium salt, which is easily purified before hydrolysis.

Workflow: SNAr Route to this compound

Caption: SNAr synthesis of this compound.

Experimental Protocol 2: Synthesis of 4,6-Diethoxypyrimidine (Illustrative SNAr)

This protocol demonstrates a typical SNAr procedure on a dichloropyrimidine, which is directly analogous to reactions with sulfur nucleophiles.[10]

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 eq.) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction: Once the sodium has fully reacted, add 4,6-dichloropyrimidine (1.0 eq.) to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

-

Workup: After completion, cool the mixture and remove the ethanol via rotary evaporation. Partition the residue between diethyl ether and water.

-

Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation or column chromatography.

Chapter 3: Synthesis via Thionation of Pyrimidin-4-ones

A third major strategy is the direct conversion of a carbonyl group at the C4 position of a pyrimidin-4-one into a thiocarbonyl group. This method is particularly useful when the pyrimidin-4-one is readily available. The most common and effective reagents for this transformation are Lawesson's Reagent and phosphorus pentasulfide (P₂S₅).

Thionation with Lawesson's Reagent

Lawesson's Reagent (LR) is a mild and highly efficient thionating agent that often provides cleaner reactions and higher yields compared to P₂S₅.[11] It is particularly effective for the thionation of amides and lactams (which pyrimidin-4-ones resemble).

Causality Behind Experimental Choices: The mechanism of thionation with Lawesson's Reagent is thought to proceed through the dissociation of the LR dimer into a reactive dithiophosphine ylide monomer.[11] This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the pyrimidinone to form a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments in a retro-[2+2] cycloreversion, driven by the formation of a very stable P=O bond, to yield the desired 4-pyrimidinethione and a phosphorus-containing byproduct. The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene or dioxane.

Workflow: Thionation with Lawesson's Reagent

Caption: Thionation of a pyrimidin-4-one.

Experimental Protocol 3: General Procedure for Thionation of Furo[2,3-d]pyrimidinones

This protocol provides a representative method for the thionation of a pyrimidinone-containing fused ring system.[12][13]

-

Setup: To a solution of the starting furo[2,3-d]pyrimidinone (1.0 eq.) in anhydrous toluene or dioxane, add Lawesson's Reagent (0.5 to 1.0 eq.).

-

Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure pyrimidine-thione product.

Data Presentation: Comparison of Thionating Agents

For the thionation of a pyrrolo[2,3-d]pyrimidinone derivative, Lawesson's Reagent proved superior, while P₂S₅ was more effective for a related furo[2,3-d]pyrimidinone, highlighting that the optimal reagent can be substrate-dependent.[12]

| Substrate | Reagent | Solvent | Yield (%) |

| Furo[2,3-d]pyrimidinone | Lawesson's Reagent | Toluene | 56 |

| Furo[2,3-d]pyrimidinone | P₂S₅ | Toluene | 74 |

| Pyrrolo[2,3-d]pyrimidinone | Lawesson's Reagent | Dioxane | 88 |

Conclusion and Outlook

The synthesis of this compound derivatives can be accomplished through several robust and versatile strategies. The choice of method—cyclocondensation, nucleophilic aromatic substitution, or thionation—depends largely on the availability of starting materials, the desired substitution pattern, and scalability considerations. Cyclocondensation reactions like the Pinner and Biginelli syntheses offer the advantage of building complexity from simple acyclic precursors. Nucleophilic aromatic substitution provides a direct and efficient route from readily prepared 4-halopyrimidines. Finally, direct thionation with reagents like Lawesson's is an excellent option for converting existing pyrimidin-4-one scaffolds. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to select and execute the optimal synthetic route for their specific drug discovery and development objectives.

References

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. (n.d.). ResearchGate. [Link]

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. [Link]

-

Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities. (2009). ResearchGate. [Link]

-

Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. (2022). ResearchGate. [Link]

-

Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing. [Link]

-

Pinner pyrimidine synthesis. (2022). Slideshare. [Link]

-

Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. (2022). Preprints.org. [Link]

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988).

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2014). Der Pharma Chemica. [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). MDPI. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic. [Link]

-

Thionation Using Fluorous Lawesson's Reagent. (2006). Organic Chemistry Portal. [Link]

-

Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Bentham Open. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. [Link]

-

2, 4-diamino-6-hydroxypyrimidine synthesis? (2014). ResearchGate. [Link]

-

THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023). JETIR. [Link]

-

Use of Lawesson's Reagent in Organic Syntheses. (2010). ResearchGate. [Link]

-

Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (2014). Semantic Scholar. [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2019). ResearchGate. [Link]

-

Working with Hazardous Chemicals. (1950). Organic Syntheses. [Link]

-

Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. (2010). ResearchGate. [Link]

- Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody. (2016).

- Preparation method of 4, 6-dichloropyrimidine. (2013).

-

4-Methyl-6-hydroxypyrimidine. (1951). Organic Syntheses. [Link]

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]

- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Lawesson's Reagent [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Pyrimidinethiol

Abstract

4-Pyrimidinethiol is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure and electronic properties, which can be comprehensively elucidated through spectroscopic techniques. This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. A central theme of this guide is the critical role of thiol-thione tautomerism, a phenomenon that profoundly influences the spectroscopic signature of the molecule. We will explore the theoretical underpinnings of each technique, present field-proven experimental protocols, and offer detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this versatile compound.

The Decisive Influence of Thiol-Thione Tautomerism

Before delving into specific spectra, it is imperative to understand that this compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic thiol form (pyrimidine-4-thiol) and the non-aromatic thione form (pyrimidin-4(3H)-thione).

-

Pyrimidine-4-thiol (Thiol Form): An aromatic structure featuring an S-H group.

-

Pyrimidin-4(3H)-thione (Thione Form): A keto-analog structure containing a C=S double bond and an N-H bond, which breaks the aromaticity of the pyrimidine ring.

The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and pH. Theoretical studies on analogous compounds like 2-pyrimidinethiol have shown that while the thiol form may be more stable in the gas phase, the thione form often predominates in polar solvents and aqueous media due to more favorable intermolecular interactions like hydrogen bonding.[1] Understanding which tautomer is dominant is the primary goal of spectroscopic characterization, as it dictates the molecule's reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Protons and Carbons

NMR spectroscopy is arguably the most powerful tool for unambiguously determining the dominant tautomeric form of this compound in solution. By analyzing the chemical shifts and coupling patterns of both ¹H and ¹³C nuclei, we can construct a detailed picture of the molecular framework.

Expertise & Rationale: Why NMR is Definitive

The key distinction between the thiol and thione tautomers lies in their protonation state and aromaticity.

-

¹H NMR: The thiol form will exhibit a characteristic, sharp S-H proton signal (though often broad and of low intensity) and aromatic proton signals in typical downfield regions. Conversely, the thione form will lack an S-H signal but will show a distinct, exchangeable N-H proton signal, often appearing as a broad singlet. The chemical shifts of the ring protons are also diagnostic; the loss of aromaticity in the thione form typically shifts the associated protons to different fields compared to the fully aromatic thiol.[2]

-

¹³C NMR: The carbon spectrum provides a direct probe of the bonding environment. The most telling signal is that of the C4 carbon. In the thiol form, it is an aromatic carbon bonded to sulfur (C-S), appearing around 150-160 ppm. In the thione form, this carbon becomes a thiocarbonyl (C=S), which is significantly deshielded and shifts much further downfield, typically in the range of 170-185 ppm.[3][4]

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of high-purity this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

-

Scientist's Note: DMSO-d₆ is an excellent initial choice. Its polarity can stabilize the thione tautomer, and it allows for the clear observation of exchangeable N-H protons without the need for solvent suppression. D₂O is useful for confirming exchangeable protons (N-H or S-H), as they will be replaced by deuterium and their signals will disappear.

-

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A well-shimmed instrument is critical for resolving fine coupling patterns. c. Tune the probe for both the ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: a. Acquire a standard one-dimensional ¹H spectrum.[5] b. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. c. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to a reference signal (e.g., residual DMSO at 2.50 ppm).

-

¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans (often several hundred to thousands) due to the lower natural abundance of ¹³C. b. Process the data similarly to the ¹H spectrum, referencing to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Data Presentation & Interpretation

The expected NMR data, synthesized from analysis of similar pyrimidine structures, points towards the thione form being prevalent in polar solvents.[3][6][7]

Table 1: Expected NMR Data for the Dominant Thione Tautomer of this compound in DMSO-d₆

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | H2 | ~8.5 - 8.7 | Singlet (s) | Proton at the 2-position, adjacent to two nitrogen atoms. |

| ¹H | H5 | ~6.8 - 7.0 | Doublet (d) | Coupled to H6. |

| ¹H | H6 | ~8.0 - 8.2 | Doublet (d) | Coupled to H5. |

| ¹H | N3-H | ~12.0 - 13.5 | Broad Singlet | Exchangeable proton on the nitrogen. Its presence is strong evidence for the thione form. |

| ¹³C | C2 | ~150 - 155 | - | Carbon between the two nitrogen atoms. |

| ¹³C | C4 (C=S) | ~175 - 185 | - | Key Diagnostic Peak. Thiocarbonyl carbon, highly deshielded. Its position confirms the thione form. |

| ¹³C | C5 | ~115 - 120 | - | - |

| ¹³C | C6 | ~145 - 150 | - | - |

NMR Workflow Diagram

Caption: Workflow for NMR-based tautomer determination.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in a sample, offering complementary evidence for the tautomeric state of this compound.

Expertise & Rationale: Vibrational Signatures

The IR spectrum is a molecular fingerprint based on the vibrations of chemical bonds. The thiol and thione tautomers have distinct vibrational modes that allow for their differentiation:

-

Thione Form: The most prominent features are the C=S stretch and the N-H stretch . The C=S bond typically produces a moderately strong absorption in the 1100-1300 cm⁻¹ region. The N-H bond gives rise to a broad absorption band in the 3100-3400 cm⁻¹ range due to hydrogen bonding.[8]

-

Thiol Form: This form is characterized by a weak but sharp S-H stretch appearing around 2550-2600 cm⁻¹. This band is often inconspicuous, but its presence would be clear evidence for the thiol tautomer. It would also lack the strong C=S and N-H bands.

Both forms will also display characteristic absorptions for aromatic/olefinic C-H stretching (above 3000 cm⁻¹) and C=N/C=C ring stretching (in the 1400-1600 cm⁻¹ region).[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Analysis: a. Place a small amount of solid this compound powder directly onto the ATR crystal. b. Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: a. Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. b. The instrument software will automatically perform the background subtraction.

-

Data Processing: a. Perform a baseline correction if necessary. b. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Data Presentation & Interpretation

Table 2: Characteristic IR Absorption Bands for this compound (Thione Form)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3100 - 3400 | Broad, M | N-H stretch | Strong evidence for the thione tautomer. Broadness indicates H-bonding. |

| 3000 - 3100 | Medium, Sh | Aromatic C-H stretch | Confirms the presence of the pyrimidine ring. |

| 1550 - 1600 | Strong | C=N/C=C stretch | Ring vibrations characteristic of the pyrimidine core.[6] |

| 1100 - 1300 | Medium | C=S stretch | Key Diagnostic Peak. Confirms the presence of the thiocarbonyl group.[8] |

| ~700 - 900 | Strong | C-H out-of-plane bend | Fingerprint region vibrations. |

Note: The absence of a noticeable peak around 2550 cm⁻¹ further refutes the significant presence of the thiol tautomer in the solid state.

IR Spectroscopy Workflow Diagram

Caption: Standard workflow for FT-IR analysis using ATR.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems and can provide valuable information about the electronic structure of this compound's tautomers.

Expertise & Rationale: Chromophores and Absorption

The UV-Vis spectrum is dictated by the molecule's chromophore—the part of the molecule that absorbs light. The thiol and thione tautomers possess different chromophores.

-

Thiol Form: As a substituted aromatic pyrimidine, it is expected to show strong absorptions corresponding to π → π* transitions, similar to other pyrimidines.[9]

-

Thione Form: The presence of the C=S group introduces a new chromophore. In addition to π → π* transitions, it will also exhibit a lower-energy n → π* transition, which involves the non-bonding electrons on the sulfur atom. This transition typically results in an absorption band at a longer wavelength (a bathochromic shift) compared to the thiol analog.[10]

By observing the λ_max values and how they shift with solvent polarity (solvatochromism), we can infer the nature of the electronic transitions and thus the predominant tautomeric form.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). b. Prepare a dilute solution (e.g., in the 1-10 µg/mL range) from the stock solution. The final concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Instrument Setup: a. Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes for stable output. b. Use a matched pair of quartz cuvettes.

-

Data Acquisition: a. Fill one cuvette with the pure solvent to be used as the blank (reference). b. Fill the second cuvette with the dilute sample solution. c. Place the cuvettes in the spectrophotometer and record the baseline with the blank. d. Scan the sample over a range of approximately 200-400 nm to record the absorption spectrum.

-

Data Analysis: a. Identify the wavelengths of maximum absorbance (λ_max). b. If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Data Presentation & Interpretation

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol

| Tautomeric Form | λ_max (nm) | Transition Type | Expected Molar Absorptivity (ε) |

| Thione | ~310 - 330 | n → π | Low to Medium (100 - 1,000) |

| Thione | ~260 - 280 | π → π | High (5,000 - 15,000) |

| Thiol | ~250 - 270 | π → π* | High (5,000 - 15,000) |

The observation of two distinct absorption bands, particularly the lower-energy band above 300 nm, is a strong indicator of the thione tautomer's prevalence in solution.

UV-Vis Analysis Workflow Diagram

Caption: Procedural flow for UV-Vis spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is a multi-faceted process that hinges on understanding its thiol-thione tautomerism.

-

NMR spectroscopy provides the most definitive evidence, with the ¹³C chemical shift of the C4 carbon (~180 ppm) and the presence of an N-H proton signal in the ¹H spectrum confirming the predominance of the pyrimidin-4(3H)-thione form in polar solvents.

-

IR spectroscopy corroborates this finding through the clear identification of C=S and N-H stretching vibrations and the absence of an S-H band.

-

UV-Vis spectroscopy reveals the electronic signature of the thione chromophore, notably the characteristic long-wavelength n → π* transition.

By judiciously applying these three core spectroscopic techniques, researchers can confidently elucidate the structure of this compound in any given state, providing the foundational knowledge required for its successful application in drug discovery and materials science.

References

-

Jo, S., Me-Jin, K., et al. (2018). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. American Chemical Society. Available at: [Link]

-

Wishart DS, et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic Acids Research, 37(Database issue), D603-10. Available at: [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). Available at: [Link]

-

NIST. (2018). 2(1H)-Pyrimidinethione, 4,6-diamino-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Available at: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. Available at: [Link]

-

Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-66. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Available at: [Link]

-

ResearchGate. (n.d.). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

SpectraBase. (n.d.). 2-Pyrimidinethiol. Available at: [Link]

-

PubChem. (n.d.). 2-Mercaptopyrimidine. Available at: [Link]

-

Les, A., et al. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A, 110(30), 9465-74. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available at: [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Available at: [Link]

-

Huag, T.R., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]

-

Cavalieri, L.J., et al. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-4. Available at: [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Available at: [Link]

-

Ribeiro-Claro, P.J.A., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 189-200. Available at: [Link]

Sources

- 1. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]